molecular formula C22H24N4O4 B1682621 N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1072959-67-1

N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B1682621
M. Wt: 408.4 g/mol
InChI Key: OQWZIAVXCYIZNN-UHFFFAOYSA-N
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Description

SR 3677 is a potent, ATP-competitive inhibitor of Rho-associated kinases (ROCKs) that shows greater potency against ROCK2 than ROCK1 in enzyme and cell-based assays (IC50 values are 3 and 56 nM, respectively). At 3 µM, SR 3677 inhibits only 5 (Akt3, Clk1, Clk2, Clk4, Lats2) out of 353 kinases with greater than 50% inhibition. SR 3677 is efficacious at inhibiting myosin light chain phosphorylation and increasing aqueous humor outflow in porcine eyes in an ex vivo model of glaucoma treatment.
SR3677 is an isoform-selective inhibitor of ROCK2 kinase activity.

Scientific Research Applications

Anticancer and Cytotoxic Activities

  • Synthesis and Antitumor Activity : Compounds related to N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been synthesized and evaluated for their antitumor activity. Several studies have reported potent cytotoxicity against various cancer cell lines, demonstrating their potential as anticancer agents. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, exhibited significant cytotoxic activity against murine leukemia, Lewis lung carcinoma, and human leukemia cell lines (Deady et al., 2003).

  • Cytotoxic Derivatives : Derivatives of this compound class, like the N-(2-(dimethylamino)ethyl)-1-(2-(dimethylamino)ethyl)-1,2-dihydropyrazolo[3,4,5-kl]acridine-5-carboxamide, showed appreciable cytotoxicity in various cell lines, suggesting their usefulness in cancer research and therapy (Bu et al., 2002).

Heterocyclic Chemistry Applications

  • Synthesis of Heterocyclic Compounds : This chemical framework is utilized in the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry. The compound's versatility allows for the creation of diverse structures with potential biological activities, such as antitumor and antioxidant properties (Bialy & Gouda, 2011).

Pharmaceutical Research

  • Drug Development and Synthesis : The structural features of such compounds are essential in the development and synthesis of pharmaceutical agents. For instance, they have been used in the practical synthesis of CCR5 antagonists, which are relevant in treating diseases like HIV (Ikemoto et al., 2005).

properties

IUPAC Name

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWZIAVXCYIZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648693
Record name N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

CAS RN

1072959-67-1
Record name N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Reactant of Route 5
N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Reactant of Route 6
N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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